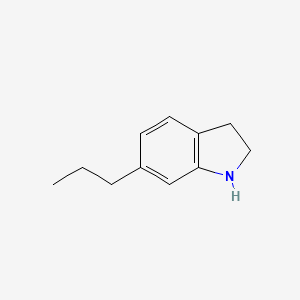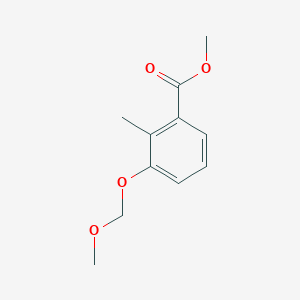
2-(2-fluoro-4-nitrophenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluoro-4-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an acetaldehyde group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-nitrophenyl)acetaldehyde typically involves the introduction of the fluorine and nitro groups onto a phenyl ring, followed by the addition of an acetaldehyde group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by formylation to attach the acetaldehyde group. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-(2-fluoro-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: (2-Fluoro-4-nitrophenyl)acetic acid.
Reduction: (2-Fluoro-4-aminophenyl)acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-(2-fluoro-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-fluoro-4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and potentially altering their function.
相似化合物的比较
Similar Compounds
(2-Fluoro-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2-Fluoro-4-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
(2-Chloro-4-nitrophenyl)acetaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-fluoro-4-nitrophenyl)acetaldehyde is unique due to the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The presence of the acetaldehyde group also provides additional versatility in chemical synthesis and biological interactions.
属性
CAS 编号 |
1160623-39-1 |
|---|---|
分子式 |
C8H6FNO3 |
分子量 |
183.14 g/mol |
IUPAC 名称 |
2-(2-fluoro-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI 键 |
LZKNKPAAARBNAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2,3-Dimethylphenyl)methyl]oxirane](/img/structure/B8600186.png)







